N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide
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Overview
Description
N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide is a complex organic compound that features a combination of thiophene, furan, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-17(9-12-4-5-13(15)20-12)14(18)10(8-16)7-11-3-2-6-19-11/h2-7H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLJMWPGVHOPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(S1)Cl)C(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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